molecular formula C15H20N2O B12331446 7-methyl-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridin-4-one

7-methyl-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridin-4-one

Cat. No.: B12331446
M. Wt: 244.33 g/mol
InChI Key: DWEJWHBPLDYFKV-UHFFFAOYSA-N
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Description

7-methyl-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridin-4-one is a complex organic compound with a unique structure It belongs to the class of naphthyridines, which are heterocyclic compounds containing a fused ring system with nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridin-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a substituted aniline with a ketone in the presence of a catalyst can lead to the formation of the desired naphthyridine ring system. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

7-methyl-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridin-4-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-methyl-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds with similar ring structures but different substituents.

    Quinolines: Heterocyclic compounds with a similar nitrogen-containing ring system.

    Isoquinolines: Another class of nitrogen-containing heterocycles with structural similarities.

Uniqueness

7-methyl-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridin-4-one is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

7-methyl-2-phenyl-2,3,4a,5,6,7,8,8a-octahydro-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C15H20N2O/c1-10-7-8-12-14(18)9-13(17-15(12)16-10)11-5-3-2-4-6-11/h2-6,10,12-13,15-17H,7-9H2,1H3

InChI Key

DWEJWHBPLDYFKV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(N1)NC(CC2=O)C3=CC=CC=C3

Origin of Product

United States

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